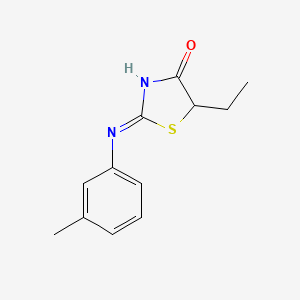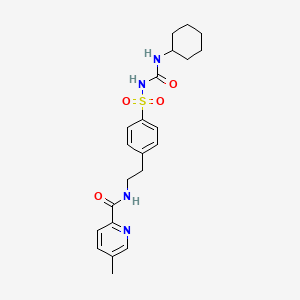
N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group, a sulfamoyl group, and a picolinamide moiety. It is primarily studied for its potential therapeutic effects and its role in various biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide typically involves multiple steps. One common method includes the reaction of 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide with methyl 5-methylpyrazine-2-carboxylate in the presence of sodium methoxide in methanol . This reaction proceeds under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as microwave-assisted synthesis and solid dispersion technology to enhance the efficiency and scalability of the production .
化学反应分析
Types of Reactions: N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .
科学研究应用
N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular pathways and its role in modulating enzyme activity.
作用机制
The mechanism of action of N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide involves its interaction with specific molecular targets. It is known to inhibit the action of certain enzymes, such as sulfonylurea receptors and adenosine triphosphate-sensitive potassium channels in pancreatic beta cells . This inhibition leads to the release of insulin, making it a valuable compound in the management of diabetes .
相似化合物的比较
Glibenclamide: Another sulfonylurea derivative with similar hypoglycemic effects.
Glipizide: Shares a similar mechanism of action but differs in its pharmacokinetic properties.
Uniqueness: N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a cyclohexylcarbamoyl group and a picolinamide moiety differentiates it from other sulfonylurea derivatives, providing unique therapeutic advantages .
属性
分子式 |
C22H28N4O4S |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C22H28N4O4S/c1-16-7-12-20(24-15-16)21(27)23-14-13-17-8-10-19(11-9-17)31(29,30)26-22(28)25-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,23,27)(H2,25,26,28) |
InChI 键 |
LAPJGCIQXJPTNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


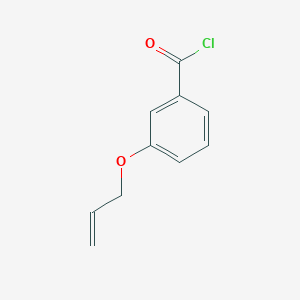
![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)
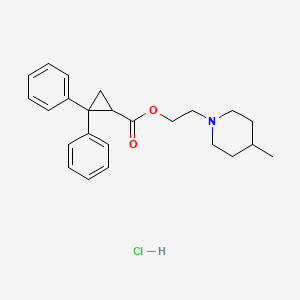
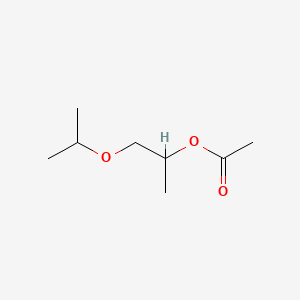

![[1,4]Thiazepino[4,5-a]benzimidazole](/img/structure/B13958720.png)
![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
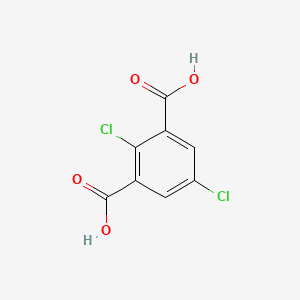

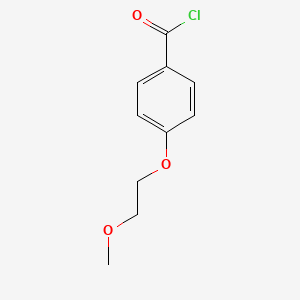
![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)
![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
